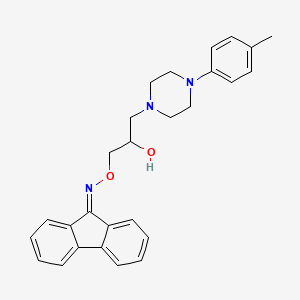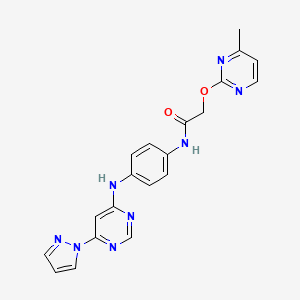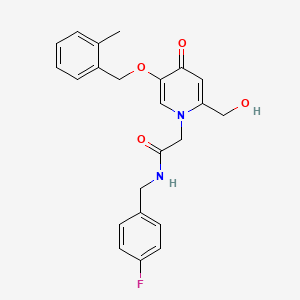
2-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without specific information on the synthesis of this compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole and piperidine rings would give the molecule a certain amount of rigidity. The electronegative oxygen, nitrogen, and fluorine atoms would likely create regions of partial negative charge, while the carbon and hydrogen atoms would be partially positive .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,3,4-oxadiazole ring might undergo reactions at the carbon adjacent to the oxygen atom. The piperidine ring could potentially be involved in reactions at the nitrogen atom. The sulfonyl group might be susceptible to nucleophilic attack, and the trifluoromethyl group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms might make the compound relatively nonpolar and could influence its solubility in different solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Antibacterial and Plant Disease Management
- Rice Bacterial Leaf Blight Treatment : Sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated effective antibacterial activities against rice bacterial leaf blight, caused by Xanthomonas oryzae. These compounds not only inhibited bacterial growth but also enhanced plant resistance through increased activities of superoxide dismutase and peroxidase, indicating their potential in agricultural applications for disease management (Li Shi et al., 2015).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Compounds with 1,3,4-oxadiazole and piperidinyl sulfonyl benzyl sulfide structures were synthesized and evaluated for their antimicrobial activities. These studies highlighted the potential of these compounds in developing new antimicrobial agents, with some showing notable effectiveness against various bacteria and fungi, suggesting their utility in pharmaceutical and possibly agricultural settings (H. Khalid et al., 2016).
Enzyme Inhibition for Alzheimer’s Disease Treatment
- Alzheimer’s Disease Drug Candidates : A series of N-substituted derivatives were synthesized for evaluation as drug candidates for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against acetylcholinesterase, an enzyme target in Alzheimer's disease treatment, indicating their potential as therapeutic agents (A. Rehman et al., 2018).
Anticancer Potential
- Anticancer Agents : Some derivatives were evaluated as potential anticancer agents, with specific compounds showing strong anticancer activities relative to standard drugs. This underscores the potential of these compounds in developing new anticancer therapies, particularly for diseases that require novel treatment strategies (A. Rehman et al., 2018).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its potential applications. If it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects. If it has interesting chemical reactivity, future research might explore its use in synthetic chemistry .
特性
IUPAC Name |
2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c16-12-3-1-10(2-4-12)9-26(23,24)22-7-5-11(6-8-22)13-20-21-14(25-13)15(17,18)19/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKNVXMNEZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2873222.png)
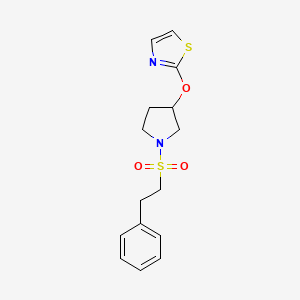
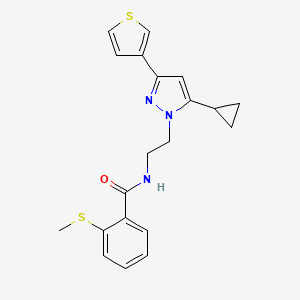
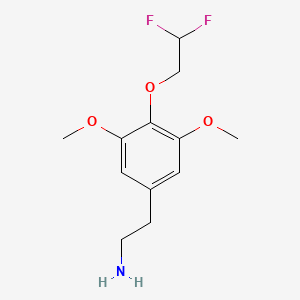
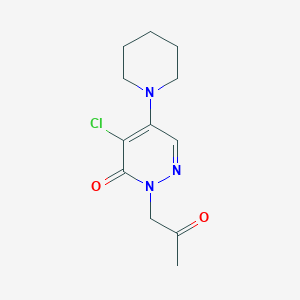
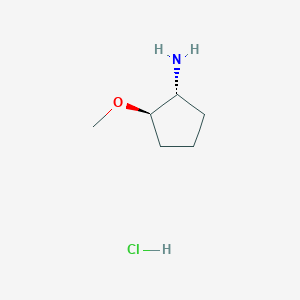

![Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2873234.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2873235.png)
